molecular formula C9H7F2NO B12295891 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one

6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12295891
M. Wt: 183.15 g/mol
InChI Key: PFBSDMUCSPFKQS-UHFFFAOYSA-N
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Description

6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one is a fluorinated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one typically involves the fluorination of a quinoline precursor. One common method is the electrophilic fluorination of 2,3-dihydroquinolin-4(1H)-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis might involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and yield. The choice of fluorinating agents and solvents would also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: Potential use as a probe in biological studies due to its unique fluorinated structure.

    Medicine: Investigation as a potential pharmaceutical agent due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Use in the development of new materials with specific properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-2,3-dihydroquinolin-4(1H)-one: Similar structure but with chlorine atoms instead of fluorine.

    6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one: Bromine atoms instead of fluorine.

    6,8-Diiodo-2,3-dihydroquinolin-4(1H)-one: Iodine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine atoms are known to increase metabolic stability, enhance lipophilicity, and improve binding interactions with biological targets, making this compound unique and potentially more effective in certain applications.

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

6,8-difluoro-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H7F2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2

InChI Key

PFBSDMUCSPFKQS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2F)F

Origin of Product

United States

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